molecular formula C20H13Cl3O4 B4874000 8-CHLORO-7-[2-(3,4-DICHLOROPHENYL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

8-CHLORO-7-[2-(3,4-DICHLOROPHENYL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

Cat. No.: B4874000
M. Wt: 423.7 g/mol
InChI Key: GXMHZUVYONKDKO-UHFFFAOYSA-N
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Description

8-CHLORO-7-[2-(3,4-DICHLOROPHENYL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound belongs to the class of chromenones, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-CHLORO-7-[2-(3,4-DICHLOROPHENYL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multiple steps, starting with the preparation of the chromenone core. The reaction conditions often include the use of chlorinated solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-CHLORO-7-[2-(3,4-DICHLOROPHENYL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

8-CHLORO-7-[2-(3,4-DICHLOROPHENYL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-CHLORO-7-[2-(3,4-DICHLOROPHENYL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-CHLORO-7-[2-(3,4-DICHLOROPHENYL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

8-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl3O4/c21-14-5-4-10(6-15(14)22)17(24)9-26-19-8-18-13(7-16(19)23)11-2-1-3-12(11)20(25)27-18/h4-8H,1-3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMHZUVYONKDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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